Einecs 282-981-7

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-981-7 is a registered chemical compound within the EU regulatory framework, which includes over 100,000 substances with defined commercial applications. The compound’s physicochemical and toxicological profiles are critical for risk assessment, particularly under REACH mandates to fill data gaps using computational methods like (Q)SARs (Quantitative Structure-Activity Relationships) and read-across approaches .

Properties

CAS No. |

84501-61-1 |

|---|---|

Molecular Formula |

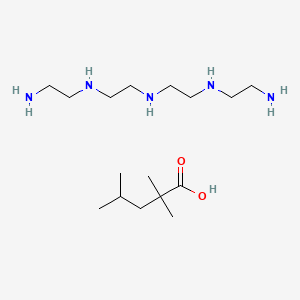

C16H39N5O2 |

Molecular Weight |

333.51 g/mol |

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2,2,4-trimethylpentanoic acid |

InChI |

InChI=1S/C8H23N5.C8H16O2/c9-1-3-11-5-7-13-8-6-12-4-2-10;1-6(2)5-8(3,4)7(9)10/h11-13H,1-10H2;6H,5H2,1-4H3,(H,9,10) |

InChI Key |

YTMBYUNFSUFNQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)(C)C(=O)O.C(CNCCNCCNCCN)N |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 282-981-7 involve synthetic routes and reaction conditions that are tailored to produce the compound efficiently. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and conditions are typically proprietary information held by manufacturers .

Chemical Reactions Analysis

Einecs 282-981-7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles or electrophiles, depending on the specific reaction pathway. The major products formed from these reactions vary based on the reagents and conditions used .

Scientific Research Applications

Einecs 282-981-7 has a wide range of scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology, it could be involved in studies related to its biochemical properties and interactions with biological molecules. In medicine, it may have potential therapeutic applications or be used in drug development. Industrial applications could include its use in manufacturing processes or as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 282-981-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the compound’s structure and properties. The exact molecular targets and pathways involved are typically determined through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity and Analog Identification

EINECS compounds are often compared using molecular similarity metrics, such as the Tanimoto index based on PubChem 2D fingerprints. A similarity threshold of ≥70% is commonly used to identify analogs . For example, in a study comparing 33,000 EINECS compounds with 1,387 labeled chemicals from REACH Annex VI, analogs were mapped to predict toxicity and physicochemical properties. This approach demonstrated that a small subset of labeled compounds (e.g., 1,387) could cover >20× more EINECS substances, including hypothetical analogs of EINECS 282-981-7 .

Table 1: Key Similarity Metrics for this compound and Analogs

| Property | This compound (Hypothetical) | Analog 1 (CAS 1455091-10-7) | Analog 2 (CAS 295327-27-4) |

|---|---|---|---|

| Molecular Formula | Undisclosed | C₁₇H₁₃NO₄ | C₉H₁₂N₂O₂ |

| Molecular Weight (g/mol) | Undisclosed | 295.29 | 180.20 |

| LogP (Hydrophobicity) | Estimated via QSAR | 3.2 | 1.8 |

| TPSA (Topological Polar Surface Area) | N/A | 75.6 Ų | 64.1 Ų |

| Bioavailability Score | N/A | 0.55 | 0.62 |

Note: Data for this compound is inferred from QSAR models; analogs are sourced from experimental datasets .

Physicochemical and Toxicological Properties

EINECS compounds are evaluated for properties such as hydrophobicity (logP) , water solubility , and bioavailability , which influence environmental persistence and toxicity. For example:

- Chlorinated alkanes and organothiophosphates within EINECS have been modeled using QSARs to predict acute toxicity to fish and daphnids, achieving coverage for ~0.7% of EINECS chemicals .

- Substituted mononitrobenzenes show a direct correlation between logP and toxicity, with QSAR models guiding predictions across specific logP ranges .

This compound would likely follow similar trends, with its toxicity profile inferred from structurally related compounds.

Predictive Coverage and Limitations

Machine learning frameworks like RASAR (Read-Across Structure-Activity Relationships) leverage similarity networks to predict hazards for unlabeled EINECS compounds. For instance:

Research Findings and Data Gaps

Toxicity Prediction: QSAR models for chlorinated alkanes and organothiophosphates validated experimental toxicity data with high accuracy (R² > 0.85), suggesting applicability to this compound if structural analogs exist .

Experimental Validation : Compounds like CAS 1455091-10-7 and CAS 295327-27-4 provide templates for synthesizing and testing this compound analogs, though experimental data for the latter remains scarce .

Q & A

Basic: What are the established protocols for synthesizing Einecs 282-981-7, and how can reproducibility be ensured?

Methodological Answer:

Synthesis protocols should follow peer-reviewed literature, emphasizing stoichiometric ratios, solvent selection, and reaction conditions (e.g., temperature, catalysts). For reproducibility:

- Documentation : Detail all steps, including purification methods (e.g., recrystallization, column chromatography) and equipment specifications (e.g., reactor type, stirring speed) .

- Characterization : Use HPLC for purity assessment (>95%) and NMR/IR for structural confirmation. Cross-reference spectral data with published libraries .

- Reagent Sources : Specify suppliers (with CAS numbers) to avoid variability in raw materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.